molecular formula C35H31NO3 B12053116 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12053116
M. Wt: 513.6 g/mol
InChI Key: PFDXOLYOQMOXRX-UHFFFAOYSA-N
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Description

2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of biphenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and quinoline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the biphenyl or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced biphenyl compounds, and substituted biphenyl and quinoline derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Biphenyl)propionic acid
  • 4,4’-Di-tert-butylbiphenyl
  • 2-Amino phenylboronic acids

Uniqueness

Compared to similar compounds, 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C35H31NO3

Molecular Weight

513.6 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C35H31NO3/c1-3-4-8-25-12-14-28(15-13-25)33-22-31(30-21-24(2)11-20-32(30)36-33)35(38)39-23-34(37)29-18-16-27(17-19-29)26-9-6-5-7-10-26/h5-7,9-22H,3-4,8,23H2,1-2H3

InChI Key

PFDXOLYOQMOXRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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